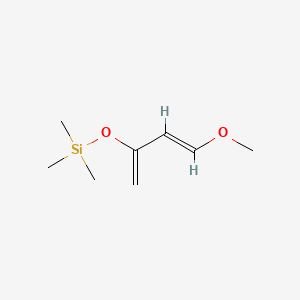

1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Descripción general

Descripción

Synthesis Analysis

1-Methoxy-3-trimethylsiloxy-1,3-butadiene can be synthesized through various methods, including the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different reagents. For instance, its reaction with alpha, beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, showcasing the compound's versatility in synthesizing complex molecules not readily available by other methods (Rahn et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound allows for its involvement in a wide range of chemical reactions. Its structure is characterized by the presence of methoxy and trimethylsiloxy groups, which are pivotal in determining its reactivity and the outcome of its reactions.

Chemical Reactions and Properties

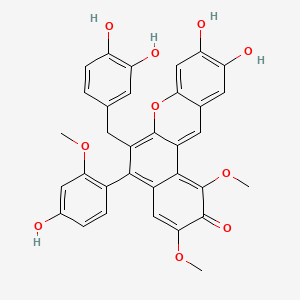

This compound is highly reactive in Diels-Alder reactions, forming adducts with dimethyl acetylenedicarboxylate. These adducts can be further transformed into dimethyl hydroxy-substituted phthalates, demonstrating the compound's utility in constructing complex molecular frameworks (Yamamoto et al., 1978).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical reactions. These properties are influenced by its molecular structure and the substituents attached to the butadiene backbone.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, its stability under different conditions, and its ability to participate in various chemical transformations, make it a valuable compound in organic synthesis. Its reactivity is further exemplified in its use in synthesizing chromones and 4-hydroxyquinolines, highlighting its utility in constructing oxygen- and nitrogen-containing heterocycles (Rahn et al., 2009).

Aplicaciones Científicas De Investigación

Diels-Alder Reactions

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is prominently used in Diels-Alder reactions. For example, Yamamoto et al. (1978) noted its reaction with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978). Similarly, Molander and Andrews (1989) described its use in annulation reactions with dielectrophiles, yielding bicyclic ether adducts (Molander & AndrewsSteven, 1989).

Electrostasis in Cycloadditions

Ujaque, Norton, and Houk (2002) explored the electrostatic interactions in the Diels-Alder cycloadditions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene with acrylonitrile. They used density functional theory to predict the regioselectivities of these reactions, emphasizing the importance of direct electrostatic interactions (Ujaque, Norton, & Houk, 2002).

Enantioselective Synthesis

Sudo et al. (2008) highlighted the use of this compound in enantioselective Diels-Alder reactions. They developed a method to produce chiral, functionalized cyclohexene derivatives using this compound (Sudo, Shirasaki, Harada, & Nishida, 2008).

Mecanismo De Acción

Target of Action

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is a functionalized Diels-Alder diene . Its primary targets are the reactants involved in the Mannich-Michael reaction and Diels-Alder reaction .

Mode of Action

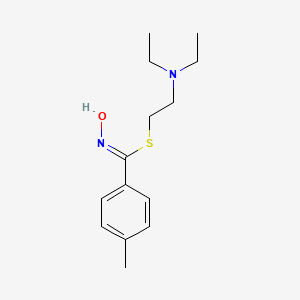

This compound interacts with its targets through a Mannich-Michael reaction and a Diels-Alder reaction . In the Mannich-Michael reaction, it acts as a reagent, facilitating the synthesis of piperidinones and enaminones . As a Diels-Alder diene, it participates in the synthesis of pyridones and pyranones .

Biochemical Pathways

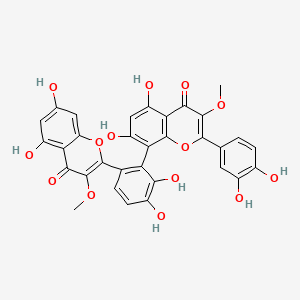

The compound affects the biochemical pathways involved in the synthesis of piperidinones, enaminones, pyridones, and pyranones . These pathways lead to the production of sulfone analogues of griseofulvin (sulfogriseofulvins) and 4H-1-aminopyrroles and 4, 5H-pyrazoles .

Pharmacokinetics

It is known to be miscible with most organic solvents and immiscible with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its solubility characteristics.

Result of Action

The action of this compound results in the synthesis of piperidinones, enaminones, pyridones, and pyranones . These compounds have various applications in organic chemistry and medicinal chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of moisture and strong oxidizing agents or strong acids . It is moisture-sensitive and incompatible with strong oxidizing agents and strong acids . Therefore, it should be stored in a cool place to maintain its stability and efficacy .

Safety and Hazards

This compound is considered hazardous. Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed. The container should be kept tightly closed, and grounding and bonding of the container and receiving equipment are necessary. Non-sparking tools should be used, and actions should be taken to prevent static discharges. Protective gloves, clothing, eye protection, and face protection should be worn. If it comes into contact with skin or hair, all contaminated clothing should be immediately removed .

Propiedades

IUPAC Name |

[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHALBPKEGDBVKK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069330, DTXSID10202472 | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54125-02-9, 59414-23-2 | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54125-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZOR63U51O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) a useful reagent in organic synthesis?

A1: Danishefsky's diene is a highly nucleophilic diene, making it very reactive in Diels-Alder reactions with electron-deficient alkenes []. This reactivity allows for the efficient synthesis of highly functionalized cyclohexene derivatives, which serve as important building blocks for complex molecules [, ].

Q2: What are some examples of successful Diels-Alder reactions using Danishefsky's diene highlighted in the research?

A2: The research showcases the synthesis of various compounds using Danishefsky's diene in Diels-Alder reactions:

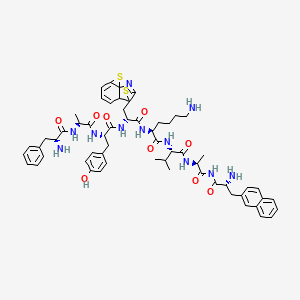

- Sulfogriseofulvin Analogues: The diene reacts with substituted 2-alkylidene benzoxathiole 1,1-dioxides to produce sulfogriseofulvin analogues, potentially useful for antifungal research [, ].

- Multiple Functionalized Cyclohexanones: The reaction with α-nitrocinnamate derivatives, including those with electron-donating or withdrawing substituents, provides access to diverse cyclohexanone derivatives [].

- Carbazole Derivatives: The diene reacts with 3-nitro-1-(phenylsulfonyl)indole to produce novel carbazole derivatives, which were then characterized using crystallography [, ].

Q3: Are there any challenges in using Danishefsky's diene in Diels-Alder reactions?

A3: While highly reactive, Danishefsky's diene can be unstable under certain Lewis acidic conditions []. This instability limits the range of catalysts and reaction conditions that can be employed.

Q4: How has the issue of Danishefsky's diene's instability been addressed in the research?

A4: Researchers have successfully utilized chiral Yb(III)-BINAMIDE complexes as catalysts for Diels-Alder reactions with Danishefsky's diene []. These complexes enable enantioselective reactions, providing access to chiral cyclohexene derivatives with excellent selectivity [].

Q5: What are the potential advantages of using chiral catalysts like Yb(III)-BINAMIDE with Danishefsky's diene?

A5: Using a chiral catalyst allows for the selective synthesis of a single enantiomer of the desired product []. This selectivity is crucial in pharmaceutical development, as different enantiomers of a molecule can exhibit different biological activities.

Q6: Besides its application in Diels-Alder reactions, is Danishefsky's diene used in other research areas?

A6: Danishefsky's diene has been explored as a coating material for thin-layer chromatography (TLC) plates []. Research suggests that plates coated with this compound are suitable for separating specific phospholipids, highlighting its potential in analytical techniques [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-Methyl-6-(4-nitrophenyl)-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]hexanoic acid](/img/structure/B1232835.png)

![Methyl 2-[(2R,5S,6S,10S,11S,13R,16S)-6-(furan-3-yl)-10-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B1232840.png)

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3S,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1232842.png)

![[(9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1232851.png)

![(E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1232855.png)